2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazaspiro[4.5]decane core, which is a bicyclic structure containing nitrogen atoms, and is functionalized with furan and acetamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the triazaspiro[4.5]decane core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and carbonyl compounds. The propyl group is introduced through a subsequent alkylation reaction.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: : The carbonyl groups can be reduced to form hydroxyl groups.
Substitution: : The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid
Reduction: : Hydroxylated derivatives
Substitution: : Amine-substituted derivatives
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its pharmacological properties, potentially as a drug candidate.
Industry: : It might find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as receptors or enzymes, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the triazaspiro[45]decane core and the furan-2-ylmethyl group Similar compounds might include other triazaspiro derivatives or compounds with similar functional groups
List of Similar Compounds
1,3,8-Triazaspiro[4.5]decane derivatives
Furan-2-ylmethyl acetamide derivatives
Other spirocyclic compounds
Properties
IUPAC Name |
2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-2-7-20-8-5-17(6-9-20)15(23)21(16(24)19-17)12-14(22)18-11-13-4-3-10-25-13/h3-4,10H,2,5-9,11-12H2,1H3,(H,18,22)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDYSVBCQDCHSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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